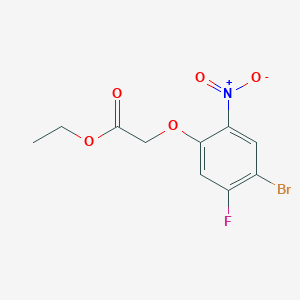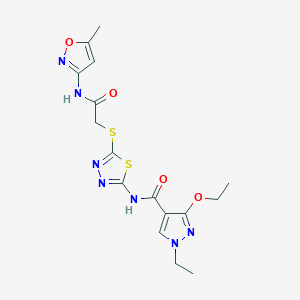
(E)-N-(2,4-difluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2,4-difluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide is a synthetic organic compound characterized by the presence of a difluorophenyl group, a nitrothiophene moiety, and an acrylamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2,4-difluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide typically involves the following steps:
Formation of the Acrylamide Backbone: The acrylamide backbone is formed through a reaction between an appropriate acrylamide precursor and a difluorophenyl derivative.
Introduction of the Nitrothiophene Group: The nitrothiophene group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N-(2,4-difluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine under appropriate conditions.
Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.
Applications De Recherche Scientifique
(E)-N-(2,4-difluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of (E)-N-(2,4-difluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or disrupt cellular processes. The nitrothiophene group can interact with biological macromolecules, leading to changes in their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N-(2,4-difluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide: can be compared with other acrylamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
(E)-N-(2,4-difluorophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O3S/c14-8-1-4-11(10(15)7-8)16-12(18)5-2-9-3-6-13(21-9)17(19)20/h1-7H,(H,16,18)/b5-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEVSZJFOZGOJZ-GORDUTHDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate](/img/structure/B2379206.png)
![N-CYCLOHEXYL-1-[5-(3-METHYLBUTANAMIDO)PYRIDIN-2-YL]-1H-IMIDAZOLE-4-CARBOXAMIDE](/img/structure/B2379208.png)




![5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2379217.png)

![4-Phenyl-5-m-tolyloxymethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2379222.png)

![tert-Butyl 4-{5-cyano-[2,3'-bipyridin]-6-yl}piperazine-1-carboxylate](/img/structure/B2379225.png)
![N-(4-methoxyphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2379226.png)

![5-[2-chloro-6-nitro-4-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide](/img/structure/B2379228.png)
